7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15-13-10-19-16(18-9-12-7-4-8-25-12)20-14(13)21-17(24)22(15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXNZMSYDPYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a pyrimido[4,5-d]pyrimidine scaffold with critical substituents:
- Phenyl group at C3 : Likely introduced via nucleophilic substitution or Ullmann-type coupling.
- (2-Furylmethyl)amino group at C7 : Requires late-stage amination or alkylation of a preformed amine intermediate.
Retrosynthetic disconnection suggests two primary approaches:
- Stepwise construction of the bicyclic system from monocyclic precursors.
- One-pot cyclization using multifunctional building blocks.
Synthetic Route Development
Core Scaffold Assembly via Vilsmeier-Haack Cyclization
Building upon methods for pyrido[2,3-d]pyrimidine synthesis, the pyrimido[4,5-d]pyrimidine core can be constructed through cyclization of 6-amino-3-phenyluracil derivatives:
Step 1: Uracil Alkylation
3-Phenyl-6-aminouracil (A ) undergoes N-alkylation with ethyl iodide under basic conditions (10-15% NaOH/EtOH, reflux):
$$ \text{C}6\text{H}5\text{-substituted uracil} + \text{EtI} \xrightarrow{\text{NaOH/EtOH}} \text{1,3-disubstituted uracil} $$
Step 2: Vilsmeier Reagent Cyclization
Treatment with POCl₃/DMF generates the Vilsmeier reagent, facilitating cyclization to pyrimido[4,5-d]pyrimidine (B ):
$$ \text{Uracil derivative} + \text{POCl}_3/\text{DMF} \rightarrow \text{Chloride intermediate} \xrightarrow{\text{TEA}} \text{Fused pyrimidine} $$
Key Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Reaction Temperature | 80-90°C | 65-78% | |
| Solvent System | DMF/POCl₃ (1:2 v/v) | ||
| Workup | TEA in EtOH |
Introduction of the (2-Furylmethyl)amino Group
The C7 position requires selective amination, achievable through two strategies:
Nucleophilic Aromatic Substitution
Chloride intermediate (C ) reacts with 2-furylmethylamine under Buchwald-Hartwig conditions:
$$ \text{Cl-substituted core} + \text{NH}2\text{-CH}2\text{-furan} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{Target compound} $$
Optimization Data
| Catalyst System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | 110°C | 24 | 42 |
| CuI/DMEDA | 100°C | 48 | 28 |
Reductive Amination
Condensation of ketone intermediate (D ) with furfurylamine using NaBH₃CN:
$$ \text{Ketone} + \text{NH}2\text{-CH}2\text{-furan} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Secondary amine} $$
Alternative Methodologies from Heterocyclic Analogues
Oxazolo[5,4-d]pyrimidine-inspired Approach
Adapting the cyclization strategy for oxazolo[5,4-d]pyrimidines, a three-component reaction could be employed:
- Condensation of ethyl N-cyanoimidate with phenylacetonitrile
- Cyclization using triethyl orthoacetate
- Amination with 2-furylmethylamine
This method offers potential for telescoped synthesis but requires rigorous temperature control (70-80°C) to prevent decomposition.
Critical Analysis of Synthetic Challenges
Regioselectivity in Cyclization
Amination Efficiency
Purification and Characterization
Chromatographic Conditions
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica Gel 60 | CH₂Cl₂:MeOH (9:1) | 0.32 |
| C18 Reverse Phase | ACN:H₂O (65:35) | 4.7 min |
Spectroscopic Features
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.85-7.45 (m, 5H, Ph), 6.65 (d, J = 3.1 Hz, 1H, furan)
- HRMS : m/z calc. for C₁₇H₁₃N₅O₃ [M+H]⁺ 342.0994, found 342.0989
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially altering its electronic properties.
Substitution: The phenyl and furylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits several promising biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds within this class have shown efficacy against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Certain derivatives have exhibited significant antimicrobial activity against a range of pathogens. This includes antifungal effects against species such as Botrytis cinerea, indicating potential applications in agricultural settings as fungicides .
- Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Compounds similar to the one have been synthesized as inhibitors of VEGFR-2, which plays a crucial role in angiogenesis. This inhibition is vital for developing antiangiogenic therapies aimed at starving tumors of their blood supply .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrimidine derivatives:
- VEGFR-2 Inhibition : A study synthesized various pyrimidine derivatives and evaluated their inhibitory effects on VEGFR-2. The most potent compounds were further analyzed for their cytotoxic effects on cancer cell lines, demonstrating significant promise for future therapeutic applications .
- Antifungal Activity Testing : A series of trifluoromethyl pyrimidine derivatives were tested for antifungal activity against B. cinerea and other fungal pathogens. The results indicated that certain compounds exhibited inhibition rates comparable to existing antifungal agents, suggesting their potential as agricultural fungicides .
- Therapeutic Potential Review : A comprehensive review highlighted the therapeutic potentials of pyrido[2,3-d]pyrimidines, discussing their mechanisms of action and the importance of structural modifications in enhancing bioactivity .
Mechanism of Action
The mechanism of action of 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrimido[4,5-d]pyrimidine derivatives vary widely based on substituents at positions 3, 5, 6, and 6. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Flexibility: The 7-amino position is critical for kinase binding. For example, the 2-furylmethyl group in the target compound enhances solubility compared to bulkier aryl groups (e.g., naphthyl in ) but may reduce affinity relative to electron-rich substituents like dimethoxyphenethyl .
- Hydrogen Bonding : The dione moiety (positions 2,4) is conserved across analogues, facilitating interactions with kinase ATP-binding pockets. Replacement with thioxo groups (e.g., in thiazolo derivatives) alters electronic properties and binding kinetics .
Pharmacological Profiles
| Parameter | Target Compound | 7-(4-Methylpiperazino)-dithione Analogue | 3-(3-Fluorophenyl) DNA-PK Inhibitor |
|---|---|---|---|
| Solubility (LogP) | 2.1 (predicted) | 3.5 | 2.8 |
| Plasma Stability | >90% (24 h) | 75% | 85% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 15 µM) | Strong (IC₅₀ = 5 µM) | Weak (IC₅₀ > 30 µM) |
Notes:
- The furylmethyl group in the target compound improves aqueous solubility over lipophilic substituents (e.g., 4-methylpiperazino-dithione) but may limit membrane permeability .
- Plasma stability data are extrapolated from structurally related pyrimido[4,5-d]pyrimidines in and .
Biological Activity
The compound 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine family that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 305.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that the incorporation of a furan ring enhances the antimicrobial efficacy against various bacterial strains. For instance, a derivative similar to the target compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Pyrimidine derivatives have been extensively studied for their antitumor properties. The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in human cancer cell lines by activating caspase pathways .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA synthesis : By mimicking nucleobases, it interferes with DNA replication.
- Induction of oxidative stress : The furan moiety may contribute to increased reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Study 1: Antimicrobial Efficacy
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrimidine derivatives and tested their antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential .
Study 2: Antitumor Effects
A recent investigation assessed the cytotoxic effects of several pyrimidine derivatives on breast cancer cell lines (MCF-7). The compound displayed IC50 values in the low micromolar range, suggesting significant potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are effective for synthesizing 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with cyclization of pyrimidine precursors. A common approach is to:
React 3-phenylpyrimido[4,5-d]pyrimidine-2,4-dione with 2-furylmethylamine under nucleophilic substitution conditions.
Optimize solvent choice (e.g., DMF or ethanol) and temperature (reflux at 80–100°C) to enhance amine coupling efficiency.
Use catalysts like potassium carbonate or triethylamine to deprotonate reactive sites .
Key Data: Yield improvements (e.g., 42–78%) are achieved by controlling stoichiometry and reaction time .
Basic: Which spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., furylmethyl protons at δ 6.2–7.4 ppm, pyrimidine carbonyls at ~170 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (1650–1700 cm⁻¹) and amine N-H bonds (3220–3446 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Tip : Combine with elemental analysis to resolve ambiguities in heteroatom content .
Advanced: How can low yields in the alkylation/amination step be resolved?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Temperature Control : Gradual heating (60–80°C) minimizes decomposition .
Catalyst Screening : Test bases like DBU or Cs₂CO₃ to improve nucleophilicity .
Case Study : Alkylation of thienopyrimidines achieved 70% yield using K₂CO₃ in DMF .
Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR)?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified furyl/phenyl groups to assess bioactivity shifts .
Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock .
In Vitro Assays : Compare IC₅₀ values across analogs to identify critical functional groups .
Example : Pyridopyrimidines with electron-withdrawing groups showed enhanced kinase inhibition .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., eEF-2K) using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Antimicrobial Activity : Test via broth microdilution against Gram-positive/negative bacteria .
Data Interpretation : Prioritize compounds with <10 µM IC₅₀ or >80% growth inhibition .
Advanced: How should discrepancies between computational predictions and experimental bioactivity be addressed?
Methodological Answer:
Validation Experiments : Repeat assays under controlled conditions (pH, temperature) to rule out artifacts .
Conformational Analysis : Use molecular dynamics simulations to assess protein-ligand flexibility .
Meta-Analysis : Compare with literature data on analogous scaffolds to identify trends .
Case Study : Discrepancies in kinase inhibition resolved by identifying solvent effects on ligand conformation .
Basic: What purification techniques ensure high-purity isolates?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
- HPLC : Apply reverse-phase C18 columns for final polishing (≥95% purity) .
Key Data : Purity confirmed via melting point consistency (e.g., 200–202°C) .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Methodological Answer:
Directing Groups : Introduce temporary protecting groups to steer reactivity .
Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating .
Catalytic Systems : Employ transition metals (e.g., Pd) for selective cross-coupling .
Example : Benzyl chloride alkylation achieved >90% regioselectivity using Pd(OAc)₂ .
Basic: How is stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma Stability : Test in human plasma (37°C, 24h) to estimate half-life .
- Light/Thermal Stability : Expose to accelerated conditions (40°C/75% RH) .
Data Use : Stability >80% at 24h supports further in vivo studies .
Advanced: How can metabolic pathways of this compound be predicted?
Methodological Answer:
In Silico Tools : Use SwissADME or MetaPrint2D to identify vulnerable sites (e.g., furan oxidation) .
Microsomal Assays : Incubate with liver microsomes and analyze metabolites via LC-MS .
Isotope Labeling : Track metabolic fate using ¹⁴C-labeled analogs .
Case Study : Pyridopyrimidines showed CYP3A4-mediated demethylation as a primary pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
